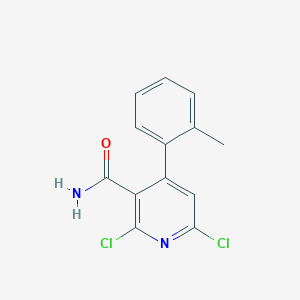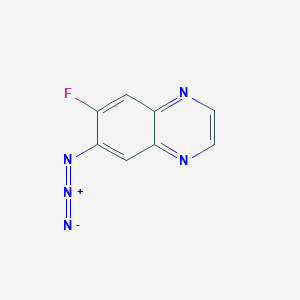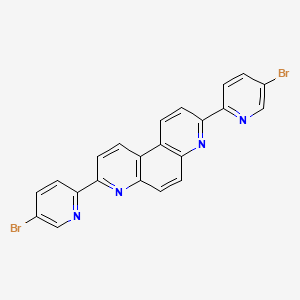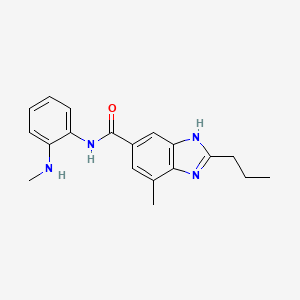
2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H9Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a 2-methylphenyl group at position 4, and a carboxamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 2,6-dichloropyridine with 2-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Amino or thio derivatives of the original compound.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide.
2,6-Difluoropyridine: Similar structure but with fluorine atoms instead of chlorine.
2,6-Dichloropyridine-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chlorine atoms, a 2-methylphenyl group, and a carboxamide group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
873443-62-0 |
|---|---|
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-7-4-2-3-5-8(7)9-6-10(14)17-12(15)11(9)13(16)18/h2-6H,1H3,(H2,16,18) |
InChI Key |
XAAZSCSLQGEWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=C2C(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)

![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)

![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)

![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
